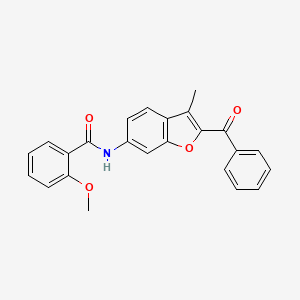

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-18-13-12-17(25-24(27)19-10-6-7-11-20(19)28-2)14-21(18)29-23(15)22(26)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHUVMGBWFAOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the Vilsmeier-Haack reaction.

Introduction of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methoxybenzamide. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the benzamide moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.

Case Study: Antimicrobial Screening

In a study evaluating various synthesized benzamide derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide, the following results were observed:

| Compound | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| This compound | 1.30 |

| Cefadroxil (Standard Drug) | 1.72 |

| Fluconazole (Standard Drug) | 4.08 |

The compound demonstrated a MIC of 1.30 µM against various Gram-positive and Gram-negative bacterial strains, indicating strong antimicrobial activity comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of this compound have also been investigated, particularly its effects on human colorectal carcinoma cell lines.

Case Study: Anticancer Screening

In vitro studies were conducted to assess the cytotoxic effects of this compound on cancer cells:

| Compound | IC50 (µM) against HCT116 Cell Line |

|---|---|

| This compound | 5.85 |

| 5-Fluorouracil (Standard Drug) | 9.99 |

The compound exhibited an IC50 value of 5.85 µM, indicating potent anticancer activity, outperforming the standard chemotherapy agent 5-Fluorouracil .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

Modulation of Receptors: Interacting with receptor proteins to alter their signaling pathways.

Pathways Involved: The specific pathways involved depend on the biological context and the target proteins. For example, it may inhibit kinases involved in cell proliferation or modulate neurotransmitter receptors in the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide

This compound (CAS: 923218-04-6) differs from the target molecule by replacing the methoxy (-OCH₃) group with a chloro (-Cl) substituent on the benzamide ring. For instance, the chloro derivative has a molecular weight of 389.84 g/mol, while the methoxy analog is slightly lighter (385.38 g/mol) due to chlorine’s higher atomic mass. This substitution may influence binding affinity in biological targets or catalytic applications .

Table 1: Structural and Physical Comparison

| Property | Target Compound (Methoxy) | Chloro Analog |

|---|---|---|

| Substituent on Benzamide | -OCH₃ | -Cl |

| Molecular Formula | C₂₄H₁₉NO₄ | C₂₃H₁₆ClNO₃ |

| Molecular Weight (g/mol) | 385.38 | 389.84 |

| Potential Applications | Catalysis, Pharmaceuticals | Pesticides, Materials |

Cyprosulphamide (Acylated 2-Methoxybenzamide)

Cyprosulphamide, a 2-methoxybenzamide derivative with a sulfamoyl group, is used as an agricultural safener. Its structure includes a sulfonamide bridge, enhancing hydrogen-bonding capacity compared to the target compound. This modification increases its utility in plant protection by detoxifying herbicides. The synthesis of such compounds often involves coupling methoxybenzoic acid with sulfonamide intermediates .

Mepronil and Fenfuram (Pesticide Benzamides)

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) are pesticidal benzamides. Unlike the target compound, these lack the benzofuran core but share the benzamide functionality. Mepronil’s isopropoxy group and fenfuram’s furan ring highlight how substituent variations dictate target specificity and environmental stability .

(±)-Sulpiride (Pharmaceutical Benzamide)

(±)-Sulpiride, a 2-methoxybenzamide derivative with a pyrrolidinylmethyl group, is a dopamine antagonist used in psychiatry. The target compound’s benzofuran core may confer distinct pharmacokinetic properties, such as improved metabolic stability, compared to sulpiride’s flexible side chain .

Key Research Findings

- Substituent Effects : Methoxy groups enhance electron density, improving interactions with metal catalysts (e.g., in C–H functionalization ), while chloro groups increase lipophilicity, favoring pesticidal activity .

- Synthetic Flexibility : Methoxybenzoic acid precursors enable modular synthesis of diverse benzamides, as seen in cyprosulphamide and sulpiride .

- Characterization Tools : X-ray crystallography (via SHELX ) remains critical for confirming benzofuran-benzamide conformations.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system which is known for its diverse biological activities. The IUPAC name highlights its structural components, indicating the presence of both a benzamide and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 357.4 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Benzofuran Core : Starting from readily available precursors, the benzofuran structure is synthesized through cyclization reactions.

- Benzoylation : The introduction of the benzoyl group is achieved via acylation reactions.

- Amidation : Finally, the methoxybenzamide group is attached through an amidation reaction.

Optimized synthetic routes are crucial for achieving high yields and purity, often employing specific solvents and catalysts.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds have been observed to inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Mechanisms involving caspase activation and mitochondrial membrane potential disruption have been documented .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it effective against various bacterial strains. Molecular docking studies indicate favorable interactions with bacterial proteins, suggesting a mechanism for antibacterial action .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Apoptotic Pathways : The compound activates apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

- DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.4 g/mol |

| Anticancer Activity | IC50: 10 - 30 µM (MCF-7 cells) |

| Antimicrobial Activity | MIC: 50 µg/mL (E. coli, S. aureus) |

| Mechanism of Action | Induces apoptosis; interacts with DNA |

Q & A

Q. What are the recommended synthetic strategies for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide?

The synthesis of benzofuran derivatives typically involves multi-step protocols, including:

- Benzofuran core construction : A common approach uses NaH-mediated cyclization of phenol derivatives in THF under anhydrous conditions (e.g., 3-methylbenzofuran synthesis in ).

- Functionalization : Introduction of the benzoyl and methoxybenzamide groups via nucleophilic acyl substitution or coupling reactions. For example, amide bond formation can be achieved using carbodiimide coupling agents (EDC/HOBt) (analogous to ).

- Purification : Column chromatography (e.g., silica gel with pentanes:ethyl acetate gradients) is critical for isolating intermediates and final products .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. The compound’s benzofuran and benzamide moieties likely exhibit planar geometries, with torsional angles critical for intermolecular interactions .

- ORTEP-3 visualization : Generate thermal ellipsoid diagrams to confirm stereochemistry and bond lengths (e.g., methoxy group orientation) .

- Spectroscopic validation : Compare NMR (¹H/¹³C) and HRMS data with computational predictions (DFT) to confirm regiochemistry .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the compound’s biological activity in cancer research?

- Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Dose-response curves (IC₅₀ values) should be statistically validated (e.g., triplicate experiments, p < 0.05). For reference, structurally similar benzamides show IC₅₀ ranges of 3–50 µM ().

- Mechanistic studies :

- Data contradiction resolution : Cross-validate results using orthogonal assays (e.g., compare cell viability with clonogenic survival assays) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants. Polar solvents (DMF, DMSO) may enhance solubility.

- Temperature optimization : Slow cooling (0.1°C/min) from saturated solutions can promote single-crystal growth.

- Twinned data handling : Employ SHELXL’s TWIN/BASF commands for refining twinned crystals, common in benzofuran derivatives .

Q. What strategies are effective for identifying molecular targets of this compound?

- Proteomic profiling : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates.

- Computational docking : Screen against protein databases (PDB) with AutoDock Vina. Prioritize targets like sirtuins or kinases based on structural analogs (e.g., Sirtuin modulator 2 in ).

- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in gene-edited cell lines .

Methodological Considerations

Q. How should researchers analyze conflicting bioactivity data across different assays?

- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance. For example, IC₅₀ variability may arise from assay sensitivity differences (MTT vs. ATP-luminescence).

- Pharmacokinetic factors : Evaluate cell permeability (LogP) and metabolic stability (microsomal assays) to explain discrepancies between in vitro and in vivo results .

Q. What are the best practices for optimizing synthetic yield and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.